REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[C:14](=[O:18])[CH2:13][CH2:12]3)O1.Br[C:21]1[S:22][CH:23]=[CH:24][N:25]=1>COCCOC>[S:22]1[CH:23]=[CH:24][N:25]=[C:21]1[C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[C:14](=[O:18])[CH2:13][CH2:12]2
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Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C2CCC(C2=CC1)=O)C
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Name
|
|
Quantity
|
156 mg
|
Type
|
reactant
|
Smiles
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BrC=1SC=CN1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the mixture was purged with nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Aqueous sodium carbonate solution (2M, 0.95 mL) and Pd(dppf)Cl2 (34 mg, 5 mol %) were added
|
Type
|
CUSTOM
|
Details
|
The solution was purged with nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with 15 mL ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
the combined organic portions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and solvent removal
|
Type
|
CUSTOM
|
Details
|
afforded the crude product as a brown paste which
|
Type
|
CUSTOM
|
Details
|
was purified by silica chromatography on Combiflash ISCO purification system (Teledyne Corp., Lincoln Nebr.)
|
Type
|
WASH
|
Details
|
eluting with a heptanes/ethyl acetate gradient
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)C=1C=C2CCC(C2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |